6-溴-5-氯-1H-吲唑

描述

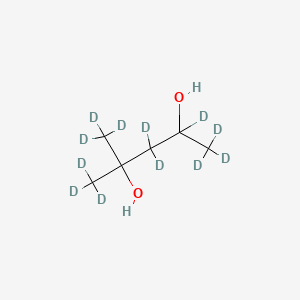

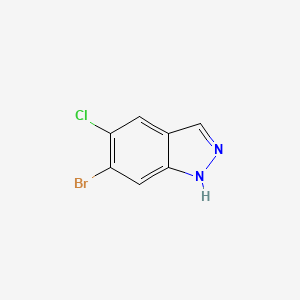

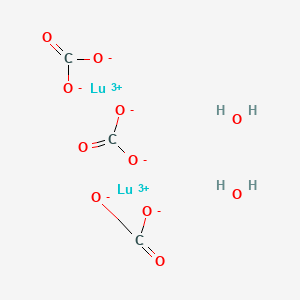

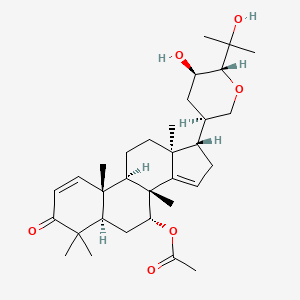

6-Bromo-5-chloro-1H-indazole is a fine chemical raw material that can be used as an intermediate in organic synthesis . It is a heterocyclic organic compound with the molecular formula C7H4BrClN2 . The IUPAC name for this compound is 6-bromo-5-chloro-1H-indazole .

Synthesis Analysis

The synthesis of 6-Bromo-5-chloro-1H-indazole involves several steps. It can be synthesized from 1-bromo-2-chloro-4-methylbenzene as a raw material. The raw material is first nitrated to prepare 1-bromo-2-chloro-4-methylbenzene, then the nitro group is reduced to obtain 5-bromo-4-chloro-2-methylphenylamine, and finally cyclization is carried out to obtain 6-Bromo-5-chloro-1H-indazole .Molecular Structure Analysis

The molecular weight of 6-Bromo-5-chloro-1H-indazole is 231.48 g/mol . The InChI string representation of its structure isInChI=1S/C7H4BrClN2/c8-5-2-7-4 (1-6 (5)9)3-10-11-7/h1-3H, (H,10,11) . The canonical SMILES representation is C1=C2C=NNC2=CC (=C1Cl)Br . Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-5-chloro-1H-indazole are not mentioned in the search results, indazole derivatives in general are known to possess a wide range of pharmacological activities . This suggests that they may undergo various chemical reactions depending on the functional groups attached to them.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-5-chloro-1H-indazole include a molecular weight of 231.48 g/mol, an XLogP3-AA of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, a rotatable bond count of 0, an exact mass of 229.92464 g/mol, a monoisotopic mass of 229.92464 g/mol, a topological polar surface area of 28.7 Ų, a heavy atom count of 11, and a complexity of 155 .科学研究应用

a. Antihypertensive Agents: Indazoles exhibit potential as antihypertensive agents. Researchers have explored their effects on blood pressure regulation, and certain derivatives have shown promise in preclinical studies.

b. Anticancer Properties: Indazole-based compounds have been investigated for their anticancer activity. They can target specific pathways involved in cancer cell proliferation, apoptosis, and metastasis. Further research is needed to optimize their efficacy.

c. Antidepressants: Indazoles may modulate neurotransmitter systems, making them interesting candidates for antidepressant drug development. Their impact on serotonin and norepinephrine reuptake mechanisms warrants exploration.

d. Anti-inflammatory Agents: Inflammation plays a crucial role in various diseases. Some indazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes. These compounds could contribute to novel anti-inflammatory therapies.

e. Antibacterial Compounds: Researchers have investigated indazoles as potential antibacterial agents. Their activity against Gram-positive and Gram-negative bacteria suggests a role in combating infections.

f. Phosphoinositide 3-Kinase δ Inhibitors: Indazoles can selectively inhibit phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme involved in immune responses. Targeting PI3Kδ may have implications for respiratory disease treatment.

Other Applications

While the above fields represent major areas of interest, indazoles continue to find applications in diverse domains. For instance:

- Antimicrobial Activity : Some indazole derivatives exhibit moderate-to-high antimicrobial activity against Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

- Functional Molecules : Indazoles serve as key components in functional molecules used in everyday applications .

安全和危害

While specific safety and hazard information for 6-Bromo-5-chloro-1H-indazole is not available in the search results, it is generally advisable to avoid getting such chemicals in eyes, on skin, or on clothing. Dust formation should be avoided and it should be used only under a chemical fume hood . It is also recommended not to breathe in dust, vapor, mist, or gas and not to ingest the chemical .

Relevant Papers The relevant papers for 6-Bromo-5-chloro-1H-indazole include a review on the recent advances in various methods for the synthesis of indazole derivatives and the current developments in the biological activities of indazole-based compounds . Another paper discusses the synthesis of pyridin-3-amine derivatives as multi-targeted protein kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC) .

属性

IUPAC Name |

6-bromo-5-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOWTBQSXKQLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-chloro-1H-indazole | |

CAS RN |

1305208-02-9 | |

| Record name | 6-bromo-5-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(Methoxymethyl)pyridin-2-yl]methanamine](/img/structure/B580255.png)

![Tris[1-[bis(2-chloroethoxy)-oxidophosphaniumyl]ethyl] phosphite](/img/structure/B580256.png)

![4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B580262.png)